
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3'-biisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two isoxazole rings, each substituted with ethyl and methyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl ketone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole compounds.
科学的研究の応用
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
4,5-Dimethylisoxazole: Similar in structure but lacks the ethyl groups.
5,5-Dimethyl-4,5-dihydroisoxazole: Similar but with different substituents.
4,5-Dihydro-1,3-oxazole: Contains an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry, setting it apart from other similar compounds.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
5,5-diethyl-4,4-dimethyl-3-(1,2-oxazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-5-12(6-2)11(3,4)10(14-16-12)9-7-8-15-13-9/h7-8H,5-6H2,1-4H3 |
InChIキー |
NYCUEQVTTOMTFS-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(C(=NO1)C2=NOC=C2)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


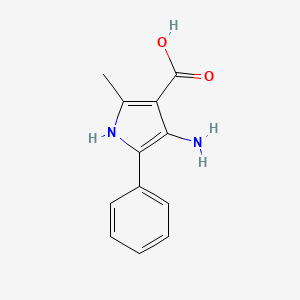
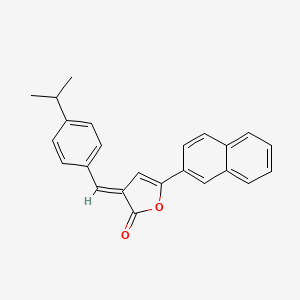
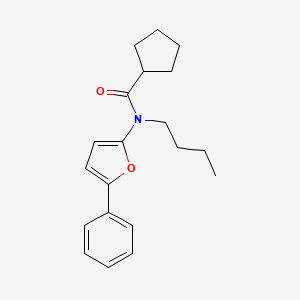

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)



![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
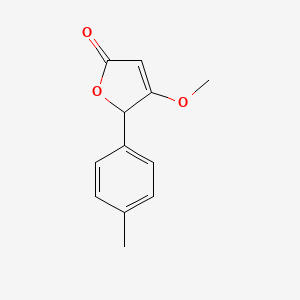
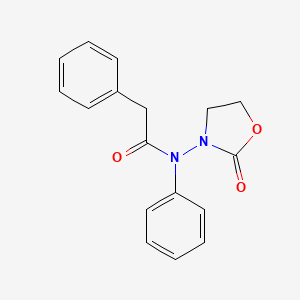
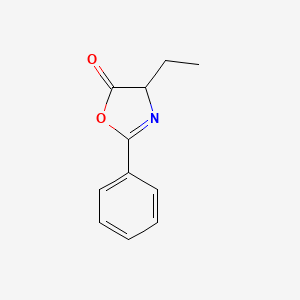
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
